![molecular formula C9H11IN4S B15197841 N-[(dimethylamino)methylene]-N'-(5-iodo-2-pyridinyl)thiourea](/img/structure/B15197841.png)
N-[(dimethylamino)methylene]-N'-(5-iodo-2-pyridinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(dimethylamino)methylene]-N’-(5-iodo-2-pyridinyl)thiourea is a chemical compound with the molecular formula C9H11IN4S It is known for its unique structure, which includes a dimethylamino group, a methylene bridge, a pyridinyl ring, and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylamino)methylene]-N’-(5-iodo-2-pyridinyl)thiourea typically involves the reaction of 5-iodo-2-pyridinylamine with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a suitable base. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently reacts with thiourea to yield the desired product. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N-[(dimethylamino)methylene]-N’-(5-iodo-2-pyridinyl)thiourea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-[(dimethylamino)methylene]-N’-(5-iodo-2-pyridinyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The iodine atom in the pyridinyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
N-[(dimethylamino)methylene]-N’-(5-iodo-2-pyridinyl)thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[(dimethylamino)methylene]-N’-(5-iodo-2-pyridinyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(dimethylamino)methylene]-N’-(2-pyridinyl)thiourea
- N-[(dimethylamino)methylene]-N’-(4-iodo-2-pyridinyl)thiourea
- N-[(dimethylamino)methylene]-N’-(5-chloro-2-pyridinyl)thiourea
Uniqueness
N-[(dimethylamino)methylene]-N’-(5-iodo-2-pyridinyl)thiourea is unique due to the presence of the iodine atom in the pyridinyl ring, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the compound’s specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H11IN4S |
|---|---|
Peso molecular |
334.18 g/mol |
Nombre IUPAC |
1-(dimethylaminomethylidene)-3-(5-iodopyridin-2-yl)thiourea |
InChI |
InChI=1S/C9H11IN4S/c1-14(2)6-12-9(15)13-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,11,13,15) |
Clave InChI |
ZUBKVYSISLFWFF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC(=S)NC1=NC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl}methanamine](/img/structure/B15197765.png)
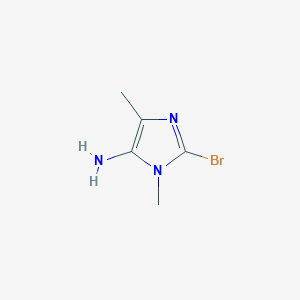

![4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B15197793.png)
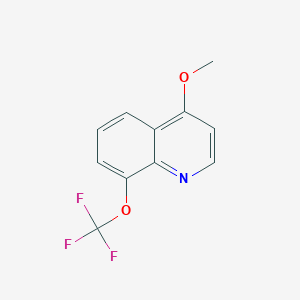
![1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15197798.png)

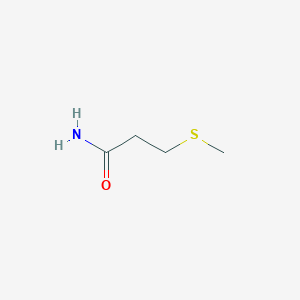
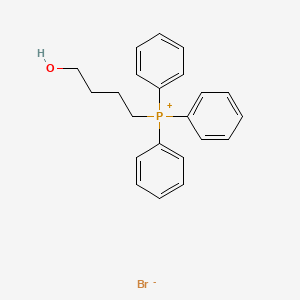
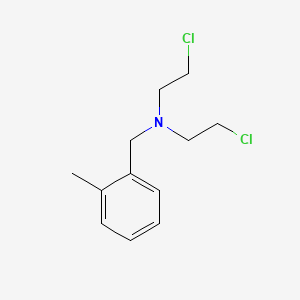
![6-Methyl-3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B15197845.png)
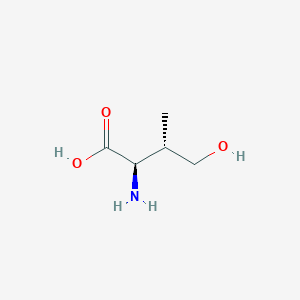
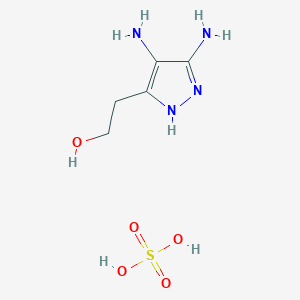
![6-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15197880.png)
